molecular formula C17H20N2O3S B14222119 Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- CAS No. 827322-98-5

Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)-

Cat. No.: B14222119
CAS No.: 827322-98-5
M. Wt: 332.4 g/mol
InChI Key: FNQIFSSTGJUJAA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 3-phenoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring and phenoxy group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.

Comparison with Similar Compounds

Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- can be compared with other similar compounds such as:

The uniqueness of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

827322-98-5

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-(3-phenoxypiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H20N2O3S/c18-23(20,21)17-10-8-14(9-11-17)19-12-4-7-16(13-19)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H2,18,20,21)

InChI Key

FNQIFSSTGJUJAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3

Origin of Product

United States

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